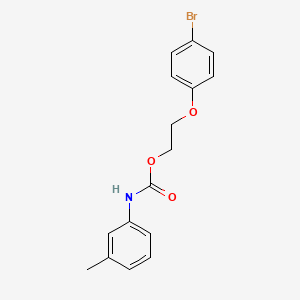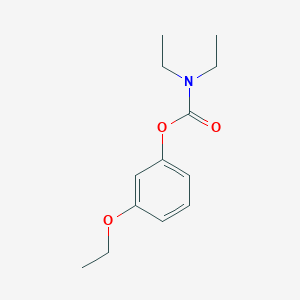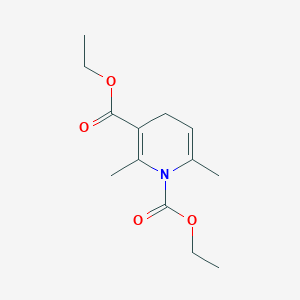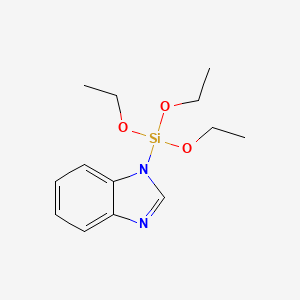
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)decanamide is a chemical compound known for its unique structure and properties. It belongs to the class of piperidine derivatives, which are commonly used in various chemical and pharmaceutical applications. This compound is characterized by its complex molecular structure, which includes multiple ethyl and methyl groups attached to a piperidine ring, as well as a decanamide group.
Preparation Methods
The synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)decanamide involves several steps. One common method starts with the preparation of 2,6-diethyl-2,3,6-trimethylpiperidin-4-one, which is then reacted with decanoic acid or its derivatives under specific conditions to form the final product. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired yield and purity .
Chemical Reactions Analysis
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)decanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in industrial processes for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)decanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)decanamide can be compared to other piperidine derivatives, such as 2,2,6,6-tetramethylpiperidine and N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)but-2-enamide. While these compounds share some structural similarities, this compound is unique due to its specific combination of ethyl and methyl groups and the presence of the decanamide group. This uniqueness contributes to its distinct chemical and biological properties .
Properties
CAS No. |
62500-83-8 |
|---|---|
Molecular Formula |
C22H44N2O |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)decanamide |
InChI |
InChI=1S/C22H44N2O/c1-7-10-11-12-13-14-15-16-20(25)23-19-17-21(5,8-2)24-22(6,9-3)18(19)4/h18-19,24H,7-17H2,1-6H3,(H,23,25) |
InChI Key |
JQATVPPIDWVWFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1CC(NC(C1C)(C)CC)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14520309.png)

![10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14520313.png)
![3,7-Dihydroxy-3a-methyldodecahydro-6H-cyclopenta[a]naphthalen-6-one](/img/structure/B14520324.png)




![5-[5-Methyl-2-(propan-2-yl)phenoxy]furan-2-carbaldehyde](/img/structure/B14520352.png)

